molecular formula C8H9ClO2S B1295055 1-(Bromomethyl)-4-(methylsulfonyl)benzene CAS No. 53606-06-7

1-(Bromomethyl)-4-(methylsulfonyl)benzene

Cat. No.: B1295055
CAS No.: 53606-06-7
M. Wt: 204.67 g/mol
InChI Key: LXPRVXKHIXWBJZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, where a bromomethyl group and a methylsulfonyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(methylsulfonyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperature conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents used under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Sulfone derivatives are the primary products.

    Reduction: The primary product is 4-(methylsulfonyl)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity. These interactions are crucial in the compound’s role as an intermediate in various chemical syntheses.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3-(methylsulfonyl)benzene
  • 1-(Bromomethyl)-2-(methylsulfonyl)benzene
  • 4-(Bromomethyl)benzenesulfonyl chloride

Comparison: 1-(Bromomethyl)-4-(methylsulfonyl)benzene is unique due to the specific positioning of the bromomethyl and methylsulfonyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPAXHJTMHWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347246
Record name 1-(Bromomethyl)-4-methanesulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53606-06-7
Record name 1-(Bromomethyl)-4-methanesulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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